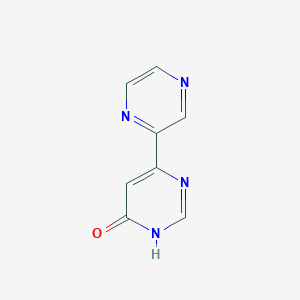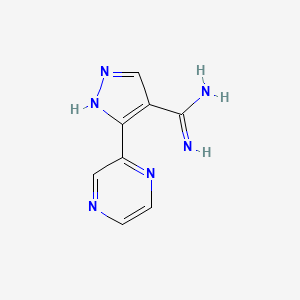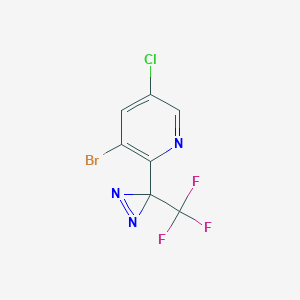
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Overview
Description
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (BCDP) is a heterocyclic compound containing a nitrogen atom in a five-membered ring with a pyridine ring attached. It is a relatively new compound, first synthesized in 2019, and has since been studied for its various applications in scientific research. BCDP is an attractive compound due to its unique structure and properties, which make it useful for a wide range of applications.
Scientific Research Applications
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds and has been studied for its potential as a catalyst in organic synthesis. In addition, this compound has been studied for its potential applications in the field of medicinal chemistry, as it has been shown to possess anti-inflammatory and antifungal activities.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in inflammation and fungal growth. Specifically, it is thought to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preliminary studies have shown that the compound has anti-inflammatory and antifungal activities, and may also have potential applications in cancer therapy. In addition, this compound has been shown to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine has several advantages for use in laboratory experiments. It is a stable compound, with a relatively low melting point and boiling point, making it easy to handle and store. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound is also limited in its use in laboratory experiments, as it is a relatively new compound and its mechanism of action is not yet fully understood.
Future Directions
The potential applications of 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine are still being explored. Further research is needed to better understand the biochemical and physiological effects of the compound and to explore its potential in medicinal chemistry and cancer therapy. In addition, this compound could be used as a tool in the synthesis of other compounds, and its potential as a catalyst in organic synthesis should be further explored. Finally, further research is needed to better understand the mechanism of action of this compound and to identify potential new applications.
properties
IUPAC Name |
3-bromo-5-chloro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3N3/c8-4-1-3(9)2-13-5(4)6(14-15-6)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTAJXHNNSAZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C2(N=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)
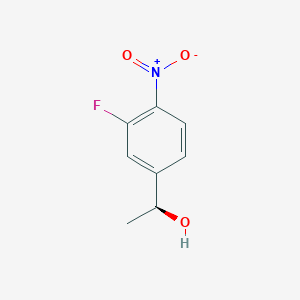

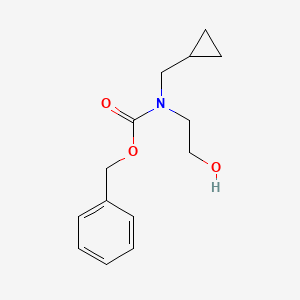
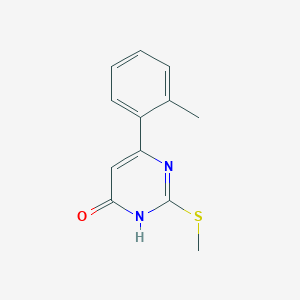

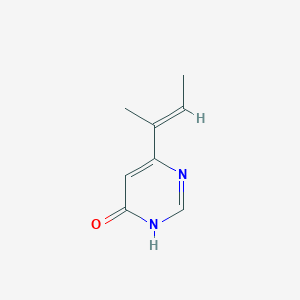
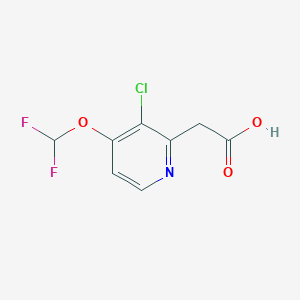
![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)



